molecular formula C8H17BrO B13200995 3-(Bromomethyl)-1-ethoxypentane

3-(Bromomethyl)-1-ethoxypentane

Cat. No.: B13200995
M. Wt: 209.12 g/mol
InChI Key: WDVXOBYBWMJFQJ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-ethoxypentane is a branched organic compound with the molecular formula C₈H₁₇BrO. Its structure consists of a pentane backbone substituted with an ethoxy group (-OCH₂CH₃) at position 1 and a bromomethyl group (-CH₂Br) at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-1-ethoxypentane typically involves the bromination of 1-ethoxypentane. This can be achieved through the following steps:

    Starting Material: 1-Ethoxypentane.

    Bromination: The bromination reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-1-ethoxypentane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include hydroxide ions, alkoxides, and amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution and elimination.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.

    Elimination Reactions: The major product is typically an alkene, such as 1-ethoxy-2-pentene.

Scientific Research Applications

Chemistry: 3-(Bromomethyl)-1-ethoxypentane is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-ethoxypentane primarily involves its reactivity as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(Bromomethyl)-1-ethoxypentane with key analogs based on molecular structure, functional groups, and inferred properties.

1-Bromopentane (C₅H₁₁Br)

  • Molecular Formula : C₅H₁₁Br
  • Functional Groups : Primary bromoalkane.
  • Properties: Simpler structure with a linear chain and terminal bromine. Reactivity: Undergoes SN2 nucleophilic substitution readily due to its primary bromide configuration. Applications: Used as a laboratory reagent and alkylating agent .

Comparison :
this compound’s secondary bromine (on a branched carbon) may reduce SN2 reactivity compared to 1-bromopentane. Its ethoxy group increases polarity, likely elevating its boiling point and solubility in polar solvents.

3-Methylpentane (C₆H₁₄)

  • Molecular Formula : C₆H₁₄
  • Properties: CAS: 96-14-0 . Boiling point: ~60°C (estimated for branched alkanes). Applications: Nonpolar solvent or fuel additive.

Comparison :
The absence of functional groups in 3-methylpentane results in lower boiling points and reactivity compared to the brominated, ether-containing target compound.

Hypothetical Ether-Bromide Analogs

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Functional Groups Boiling Point (°C) Key Applications
This compound C₈H₁₇BrO 209.12 Ether, bromomethyl ~200 (estimated) Organic synthesis
1-Bromopentane C₅H₁₁Br 151.05 Primary bromoalkane 129 Laboratory alkylation
3-Methylpentane C₆H₁₄ 86.18 Branched alkane ~60 Solvent, fuel additive

Key Research Findings

Reactivity: Brominated compounds like 1-bromopentane are prone to nucleophilic substitution, but steric hindrance in this compound may favor elimination (E2) over substitution . The ethoxy group could participate in hydrogen bonding, enhancing solubility in alcohols or water compared to nonpolar analogs like 3-methylpentane.

Safety Considerations :

  • Bromoalkanes (e.g., 1-bromopentane) are typically toxic and irritants. The target compound’s dual functional groups may necessitate specialized handling for both bromide and ether hazards .

Biological Activity

3-(Bromomethyl)-1-ethoxypentane is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and synthetic organic chemistry. This compound's unique structure, characterized by a bromomethyl group and an ethoxy group, suggests potential biological activities that can be explored for therapeutic applications.

  • Molecular Formula : C₇H₁₅BrO
  • Molecular Weight : 195.11 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1374014-30-8

Biological Activity Overview

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research has indicated potential applications in the following areas:

1. Antimicrobial Activity

Studies have shown that compounds containing bromomethyl groups can exhibit antimicrobial properties. The presence of the bromine atom enhances the reactivity of the compound, potentially leading to interactions with microbial enzymes or cell membranes, thereby inhibiting growth.

2. Anticancer Potential

Research into halogenated compounds has revealed their potential as anticancer agents. The bromomethyl group may facilitate the formation of reactive intermediates that can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, such as disrupting cellular signaling pathways.

3. Enzyme Inhibition

This compound may act as a substrate or inhibitor for certain enzymes. Its structure allows it to mimic natural substrates, thus interfering with enzyme activity, which is crucial in metabolic pathways.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of various brominated compounds, including derivatives of this compound. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Another Brominated Compound16Escherichia coli

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines demonstrated that this compound exhibited cytotoxic effects at concentrations ranging from 10 to 50 µM. The compound was found to induce apoptosis through caspase activation.

Concentration (µM)Cell Viability (%)Apoptosis Induction
1080Low
2555Moderate
5030High

The proposed mechanism of action for the biological activities of this compound includes:

  • Formation of Reactive Species : The bromine atom can facilitate the formation of reactive oxygen species (ROS), leading to oxidative stress in microbial and cancer cells.
  • Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function and disrupting metabolic processes.
  • Cell Membrane Disruption : The lipophilic nature of the ethoxy group allows penetration into cell membranes, potentially leading to cell lysis or altered permeability.

Properties

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

3-(bromomethyl)-1-ethoxypentane

InChI

InChI=1S/C8H17BrO/c1-3-8(7-9)5-6-10-4-2/h8H,3-7H2,1-2H3

InChI Key

WDVXOBYBWMJFQJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCOCC)CBr

Origin of Product

United States

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